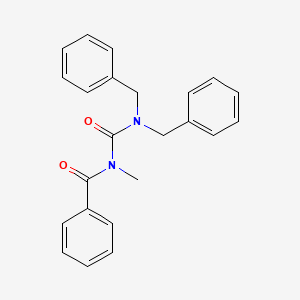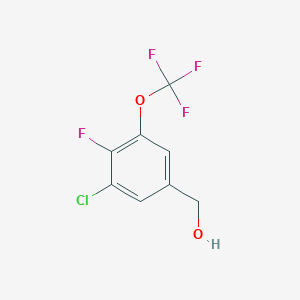
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol is an organic compound with the chemical formula C8H5ClF4O2. It is a colorless liquid or solid with a melting point of about 50-52°C and a boiling point of approximately 217-220°C . This compound is soluble in most organic solvents such as ether, chloroform, and ethanol . It is commonly used as a raw material and intermediate in organic synthesis, particularly in the preparation of pesticides, insecticides, and pharmaceuticals .
Vorbereitungsmethoden
The synthesis of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol typically involves the following steps :
Reaction of 3-Chloro-4-methoxy phenol and trifluoromethanyl benzyl alcohol under alkaline conditions: This step involves the reaction of 3-Chloro-4-methoxy phenol with trifluoromethanyl benzyl alcohol in the presence of a base.
Acid-base neutralization: The reaction mixture is then subjected to acid-base neutralization to obtain the target product, this compound.
Analyse Chemischer Reaktionen
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group in the compound confers increased stability and lipophilicity, which enhances its ability to interact with biological targets . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Chloro-4-fluoro-5-(trifluoromethoxy)benzenemethanol can be compared with other similar compounds, such as:
3-Chloro-4-(trifluoromethoxy)phenylamine: This compound has a similar trifluoromethoxy group but differs in its amine functional group.
4-Fluoro-3-(trifluoromethyl)benzoyl chloride: This compound contains a trifluoromethyl group instead of a trifluoromethoxy group and has a benzoyl chloride functional group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties that are valuable in various applications.
Eigenschaften
CAS-Nummer |
86256-44-2 |
|---|---|
Molekularformel |
C8H5ClF4O2 |
Molekulargewicht |
244.57 g/mol |
IUPAC-Name |
[3-chloro-4-fluoro-5-(trifluoromethoxy)phenyl]methanol |
InChI |
InChI=1S/C8H5ClF4O2/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2,14H,3H2 |
InChI-Schlüssel |
SLUYNSJNMPHESW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1OC(F)(F)F)F)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


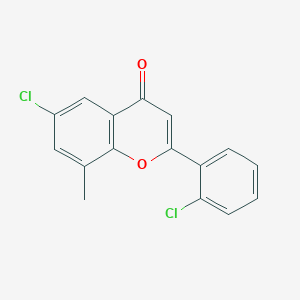

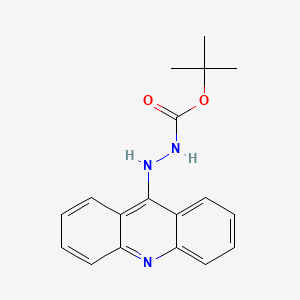

stannane](/img/structure/B14141311.png)
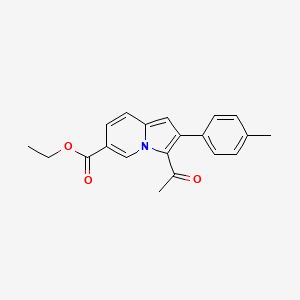
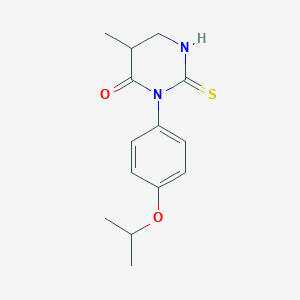
![2-[(4-butoxyphenyl)methyl]butanedioic Acid](/img/structure/B14141318.png)

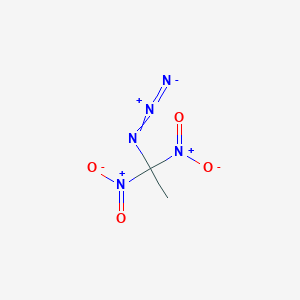
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-2-phenyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B14141329.png)
![N-[2,4-Dinitro-6-(trifluoromethyl)phenyl]-4-nitronaphthalen-1-amine](/img/structure/B14141331.png)
![(E)-4-[(2S,4S,6R,11R,12S,16S,18R)-4-[(E)-3-carboxybut-2-enyl]-3,7,15,19-tetraoxo-11,22-dipentyl-5,10,17,21-tetraoxaheptacyclo[11.7.2.02,8.02,12.04,6.014,20.016,18]docosa-8,14(20)-dien-16-yl]-2-methylbut-2-enoic acid](/img/structure/B14141346.png)
